3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine
Description
3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . This compound is characterized by a pyridine ring substituted with a hydroxy group and a spirocyclic structure containing a dioxaspirodecane moiety. It is a useful research chemical with applications in various scientific fields.
Properties
IUPAC Name |
6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-10-1-2-11(14-9-10)12(16)3-5-13(6-4-12)17-7-8-18-13/h1-2,9,15-16H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTKQVXMPAEOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C3=NC=C(C=C3)O)O)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine involves multiple steps :
Stage 1: 6-bromo-pyridin-3-ol is reacted with n-butyllithium in tetrahydrofuran (THF) and hexane at -78°C for 20 minutes.
Stage 2: The resulting mixture is treated with sec-butyllithium in THF, hexane, and cyclohexane at -78°C for 1 hour.
Stage 3: Cyclohexanedione monoethylene ketal is added to the mixture in THF at -78°C and stirred for 1 hour.
Workup: The reaction mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined extracts are washed with brine, dried over magnesium sulfate, and evaporated under vacuum.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy groups and the spirocyclic structure play a crucial role in its reactivity and binding to biological targets. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)-3-pyridinol
- Ethyl (8-hydroxy-1,4-dioxaspiro[4.5]dec-8-yl)acetate
- 1,4-Dioxaspiro[4.5]decan-6-one
Uniqueness
3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the dioxaspirodecane moiety.
Biological Activity
3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine, with the chemical formula C13H17NO4 and CAS number 713526-59-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a pyridine ring substituted with a hydroxy group and a spirodioxane moiety. Its structure can be represented as follows:
- IUPAC Name : 6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridin-3-ol
- Molecular Weight : 251.28 g/mol
- Purity : Typically ≥95% in commercial preparations.
Antimicrobial Properties
Research indicates that compounds related to the spirodioxane structure exhibit antimicrobial activity. For instance, derivatives of similar structures have been shown to possess significant antibacterial and antifungal properties. In particular, studies have demonstrated that spiroheterocycles can inhibit the growth of various bacterial strains, suggesting that 3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine may also exhibit similar effects.
Cytotoxicity and Antitumor Activity
The compound's potential antitumor activity has been explored in various studies. For example, related compounds have shown cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms often involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HepG2 | 20 | Induction of apoptosis |
| MCF-7 | 25 | Cell cycle arrest via FOXO3 activation |
The biological activity of 3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
- Modulation of Signaling Pathways : The compound may interact with pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
- Induction of Oxidative Stress : Many spiro compounds induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by Hussein et al. evaluated various Mannich bases derived from spiro compounds for their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against gram-positive bacteria, highlighting the potential of 3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
A research project focused on assessing the cytotoxic effects of spiro compounds on different cancer cell lines found that derivatives similar to 3-Hydroxy-6-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine could significantly reduce cell viability in HepG2 cells at concentrations as low as 20 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
